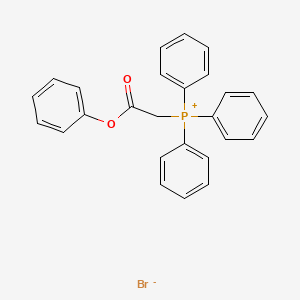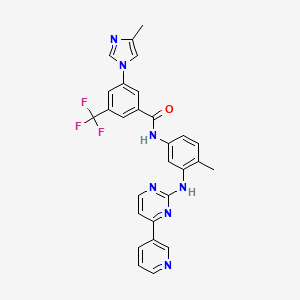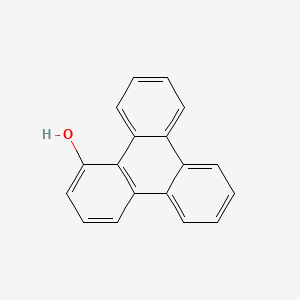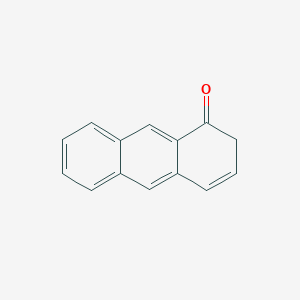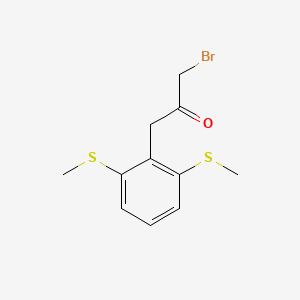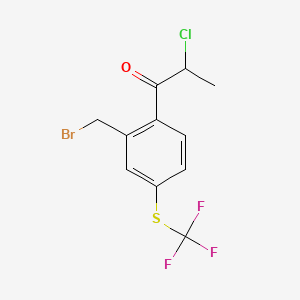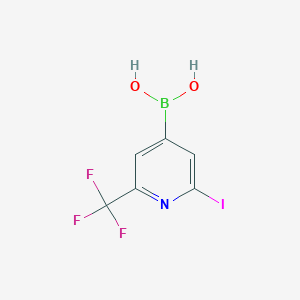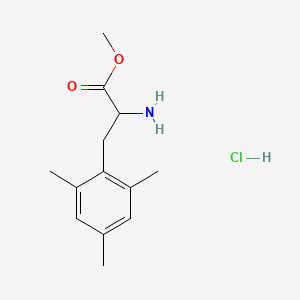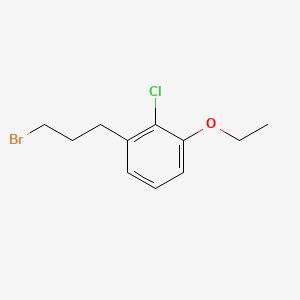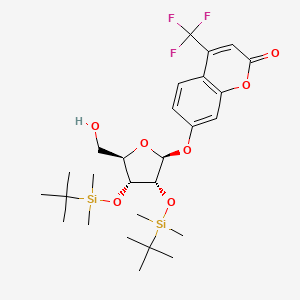
7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one is a complex organic compound characterized by its unique structure, which includes a chromenone core and multiple protective groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Chromenone Core: The chromenone core is synthesized through a series of reactions, including cyclization and introduction of the trifluoromethyl group.
Coupling Reaction: The protected tetrahydrofuran derivative is then coupled with the chromenone core using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.
Substitution: The trifluoromethyl group can be substituted under certain conditions, although this is typically more challenging due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may require strong nucleophiles and elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a formyl group, while reduction of the chromenone core could yield a dihydrochromenone derivative.
科学研究应用
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for more complex molecules. Its protected hydroxyl groups allow for selective deprotection and further functionalization.
Biology and Medicine
The chromenone core is a common motif in many biologically active compounds. This compound could be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its chromenone core. The protective groups may also play a role in modulating its activity and stability.
相似化合物的比较
Similar Compounds
7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one: Lacks the protected tetrahydrofuran moiety.
7-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one: Contains a methoxy group instead of the protected tetrahydrofuran moiety.
Uniqueness
The presence of the protected tetrahydrofuran moiety in 7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one makes it unique compared to other chromenone derivatives
属性
分子式 |
C27H41F3O7Si2 |
|---|---|
分子量 |
590.8 g/mol |
IUPAC 名称 |
7-[(2S,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]oxy-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C27H41F3O7Si2/c1-25(2,3)38(7,8)36-22-20(15-31)35-24(23(22)37-39(9,10)26(4,5)6)33-16-11-12-17-18(27(28,29)30)14-21(32)34-19(17)13-16/h11-14,20,22-24,31H,15H2,1-10H3/t20-,22-,23-,24-/m1/s1 |
InChI 键 |
ANGPITQJBSOIOL-MSNJVRRCSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)CO |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



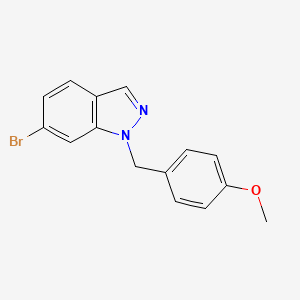
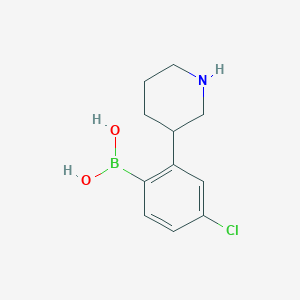
![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
